3-Methyl-2,4,6-triphenylpyridine
Overview
Description
3-Methyl-2,4,6-triphenylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 4, and 6 positions, and a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,4,6-triphenylpyridine typically involves a multi-component reaction. One efficient method is the one-pot three-component reaction of acetophenones, aryl aldehydes, and ammonium acetate. This reaction can be catalyzed by various catalysts, including Brønsted-acidic ionic liquids such as 3-methyl-1-(4-sulfonylbutyl)imidazolium hydrogen sulfate . The reaction is usually carried out under solvent-free conditions, making it a green and efficient process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as Al/Ag3PO4, in the presence of ethanol as a solvent, has been reported to yield high amounts of the desired product . The reaction conditions are optimized to ensure high efficiency and yield, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,4,6-triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyridinium salts, dihydropyridine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
3-Methyl-2,4,6-triphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4,6-triphenylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anticancer effects .
Comparison with Similar Compounds
3-Methyl-2,4,6-triphenylpyridine can be compared with other similar compounds, such as:
2,4,6-Triphenylpyridine: Lacks the methyl group at the 3 position, which can affect its reactivity and applications.
3-Methyl-2,4,6-triarylpyridines: These compounds have different aryl groups, leading to variations in their chemical and physical properties.
2,4,6-Trisubstituted pyridines: These compounds have various substituents at the 2, 4, and 6 positions, resulting in diverse applications and reactivity.
Properties
IUPAC Name |
3-methyl-2,4,6-triphenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25-24(18)21-15-9-4-10-16-21/h2-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTPGHRMJWSMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348009 | |
Record name | 3-Methyl-2,4,6-triphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-62-1 | |
Record name | 3-Methyl-2,4,6-triphenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3558-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2,4,6-triphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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